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Compound of Interest

Compound Name: 1-Bromo-2,4-dichlorobenzene

Cat. No.: B072097

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Bromo-2,4-dichlorobenzene, a compound of interest in various chemical and pharmaceutical
research domains. The following sections present its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 1-Bromo-2,4-dichlorobenzene is CeéHsBrCl2.[1][2][3][4][5] Its
molecular weight is approximately 225.90 g/mol .[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: CDCls, Instrument Frequency: 90 MHz

13C NMR Data

Chemical Shift (ppm)

134.4
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Solvent: CDCls, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-2,4-dichlorobenzene exhibits characteristic absorption bands
corresponding to its molecular structure.

Wavenumber (cm~?) Intensity Assignment

3092 Weak C-H stretch (aromatic)
1568 Medium C=C stretch (aromatic)
1541 Medium C=C stretch (aromatic)
1450 Strong C=C stretch (aromatic)
1101 Strong C-H in-plane bend
866 Strong C-H out-of-plane bend
816 Strong C-H out-of-plane bend

Technique: Gas Phase[2]
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Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-2,4-dichlorobenzene is characterized by a distinctive isotopic
pattern due to the presence of bromine and chlorine atoms.

Mass-to-Charge Ratio (m/z) Relative Intensity (%)
224 55
226 100
228 45
145 30
147 10
110 20
74 15

Technique: Electron lonization (EI)[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small
organic molecule like 1-Bromo-2,4-dichlorobenzene. Instrument-specific parameters may
require optimization.

'H and **C NMR Spectroscopy

e Sample Preparation: Dissolve 5-20 mg of 1-Bromo-2,4-dichlorobenzene in approximately
0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). The solution should be clear
and free of any particulate matter.

o Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur
pipette directly into a clean, dry 5 mm NMR tube.

e Instrument Setup (General):

o Insert the NMR tube into the spectrometer's probe.
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o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. For modern spectrometers, an
automated shimming routine is often sufficient.

o Tune and match the probe for the desired nucleus (*H or 13C).

e 1H NMR Data Acquisition:

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a standard pulse sequence (e.g., a 30° or 90° pulse).

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

o Set a relaxation delay of 1-2 seconds between scans.
e 13C NMR Data Acquisition:

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each
unique carbon.

o Acquire a larger number of scans compared to *H NMR due to the lower natural
abundance of 13C (several hundred to thousands of scans may be necessary).

o Arelaxation delay of 2-5 seconds is typically used.
» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase correct the resulting spectrum.
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o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., Tetramethylsilane, TMS, at 0 ppm).

o For 'H NMR, integrate the signals to determine the relative ratios of the different protons.

Attenuated Total Reflectance (ATR) - Fourier Transform
Infrared (FTIR) Spectroscopy

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a
background spectrum of the clean, empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Application: Place a small drop of neat 1-Bromo-2,4-dichlorobenzene directly onto
the center of the ATR crystal.

Data Acquisition:

o Lower the ATR press to ensure good contact between the sample and the crystal.
o Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 1-Bromo-2,4-dichlorobenzene in a volatile

organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-
100 pg/mL.

e GC-MS System Configuration (Typical):

o Gas Chromatograph (GC):

= |njector: Split/splitless injector, operated in splitless mode at a temperature of ~250 °C.
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= Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25
mm 1D, 0.25 pum film thickness).

» Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

= Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a
higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure
separation of components.

o Mass Spectrometer (MS):
» Interface Temperature: ~280 °C.
= |on Source: Electron lonization (EI) at 70 eV.

» Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-300.

e Injection and Data Acquisition: Inject a small volume (e.g., 1 pL) of the prepared sample into
the GC. The data system will acquire the mass spectrum of the eluting compound.

» Data Analysis: The resulting chromatogram will show a peak corresponding to 1-Bromo-2,4-
dichlorobenzene at a specific retention time. The mass spectrum of this peak can then be
analyzed for its fragmentation pattern and molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Spectroscopic Analysis Workflow for a Chemical Compound
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact
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Ontario, CA 91761, United States
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